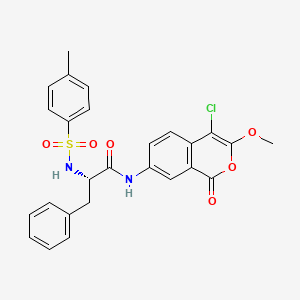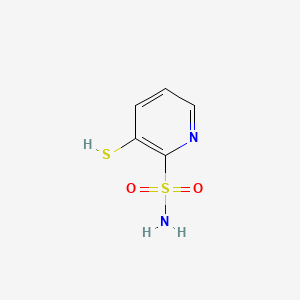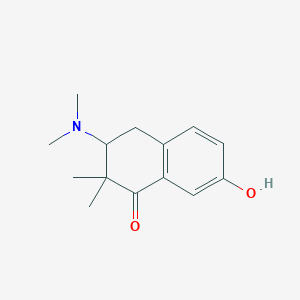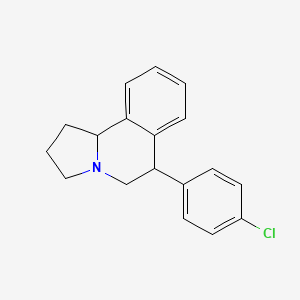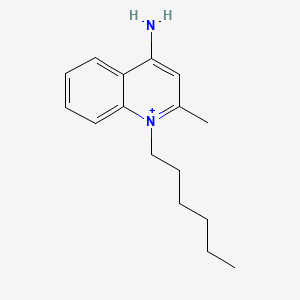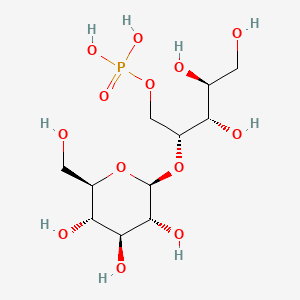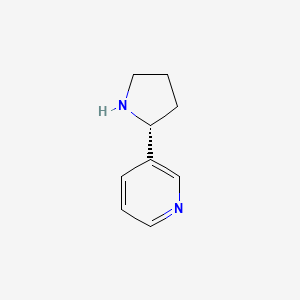
(R)-3-(Pyrrolidin-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of (R)-3-(Pyrrolidin-2-yl)pyridine and related compounds involves multiple strategies, including nucleophilic substitution reactions, Suzuki reactions, and catalytic asymmetric 1,3-dipolar cycloadditions. These methods yield a variety of pyrrolidine derivatives, showcasing the compound's synthetic versatility. Key examples include the synthesis and X-ray analysis of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, which was achieved through nucleophilic substitution and Suzuki reactions (Lan Jin et al., 2023). Additionally, the stereochemical diversity in pyrrolidine synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides emphasizes the structural versatility of pyrrolidine derivatives (J. Adrio & J. Carretero, 2019).
Molecular Structure Analysis
The molecular structure of (R)-3-(Pyrrolidin-2-yl)pyridine and its derivatives is often determined using single-crystal X-ray diffraction, supplemented by computational methods like DFT calculations. These analyses provide insights into the geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and infrared characteristic vibrational absorption bands, aiding in the understanding of the compound's reactivity and properties. For instance, Lan Jin et al. (2023) detailed the structure determination of a related compound, emphasizing the importance of crystallographic and conformational analysis.
Chemical Reactions and Properties
(R)-3-(Pyrrolidin-2-yl)pyridine participates in a variety of chemical reactions, owing to its reactive sites, such as the imine bond and exocyclic double carbon-carbon bond. The compound serves as a precursor for various pyrrolidine derivatives and complex polyheterocyclic molecules, as demonstrated by recent research (A. Gazizov et al., 2020). The unique combination of reactive sites in 3-Ylidene-1-pyrrolines, a related class, highlights the compound's potential in synthetic chemistry.
Scientific Research Applications
1. Cycloaddition Reactions and Synthesis of Pyrrolidines
(R)-3-(Pyrrolidin-2-yl)pyridine is used in the synthesis of pyrrolidines, particularly through cycloaddition reactions. Pyrrolidines are significant in chemistry due to their biological effects and applications in medicine and industry, such as in dyes and agrochemicals. The study of their chemistry, including their synthesis through [3+2] cycloaddition reactions, is pivotal in modern science (Żmigrodzka et al., 2022).
2. Coordination Chemistry
(R)-3-(Pyrrolidin-2-yl)pyridine derivatives are used as ligands in coordination chemistry. They play a role in forming luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unique thermal and photochemical spin-state transitions. Their synthesis and complex chemistry have been extensively reviewed, highlighting their versatile applications in various fields (Halcrow, 2005).
3. Metal Complex Formation
The compound is involved in the formation of stable metal complexes, notably with Cu2+ ions. Studies on 2,6-bis(pyrrolidin-2-yl)pyridine have shown that it forms highly stable complexes with copper(II) ions. This property is critical for applications in areas such as catalysis and materials science (Bernauer & Gretillat, 1989).
4. Water Oxidation Catalysis
(R)-3-(Pyrrolidin-2-yl)pyridine derivatives are used in the development of catalysts for water oxidation, a crucial reaction for energy conversion and storage. These complexes exhibit significant electronic absorption and redox properties, influencing their catalytic activity in oxygen evolution processes (Zong & Thummel, 2005).
properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317087 | |
| Record name | (R)-Nornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7076-23-5 | |
| Record name | (R)-Nornicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(2R)-2-pyrrolidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Nornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


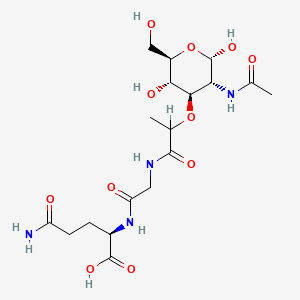

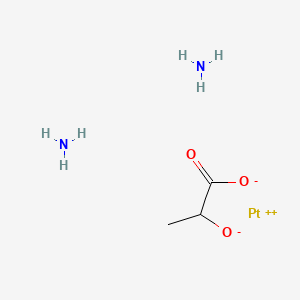
![[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1212406.png)

![6-amino-2-[(1S)-3-amino-1-[[3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B1212409.png)
